molecular formula C21H25N5O4S B15004556 1,3-dimethyl-7-(4-methylbenzyl)-8-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-3,7-dihydro-1H-purine-2,6-dione

1,3-dimethyl-7-(4-methylbenzyl)-8-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B15004556
M. Wt: 443.5 g/mol
InChI Key: SRQZCJBMKVMVJF-UHFFFAOYSA-N
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Description

1,3-dimethyl-7-(4-methylbenzyl)-8-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound with a molecular formula of C15H16N4O2. This compound is part of the purine family, which is known for its significant role in biochemistry, particularly in the structure of DNA and RNA .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-dimethyl-7-(4-methylbenzyl)-8-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-3,7-dihydro-1H-purine-2,6-dione involves multiple steps, starting with the preparation of the purine core. The reaction typically involves the alkylation of the purine ring with 4-methylbenzyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput reactors and continuous flow chemistry techniques to ensure consistent production .

Chemical Reactions Analysis

Types of Reactions

1,3-dimethyl-7-(4-methylbenzyl)-8-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-3,7-dihydro-1H-purine-2,6-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of alcohols or amines .

Scientific Research Applications

1,3-dimethyl-7-(4-methylbenzyl)-8-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-3,7-dihydro-1H-purine-2,6-dione has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1,3-dimethyl-7-(4-methylbenzyl)-8-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biochemical pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-dimethyl-7-(4-methylbenzyl)-8-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-3,7-dihydro-1H-purine-2,6-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C21H25N5O4S

Molecular Weight

443.5 g/mol

IUPAC Name

1,3-dimethyl-7-[(4-methylphenyl)methyl]-8-(2-morpholin-4-yl-2-oxoethyl)sulfanylpurine-2,6-dione

InChI

InChI=1S/C21H25N5O4S/c1-14-4-6-15(7-5-14)12-26-17-18(23(2)21(29)24(3)19(17)28)22-20(26)31-13-16(27)25-8-10-30-11-9-25/h4-7H,8-13H2,1-3H3

InChI Key

SRQZCJBMKVMVJF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=C(N=C2SCC(=O)N4CCOCC4)N(C(=O)N(C3=O)C)C

Origin of Product

United States

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